2,2,2-trifluoroethyl N-(oxolan-2-ylmethyl)carbamate is a chemical compound with the molecular formula CHFN O and a molecular weight of 227.18 g/mol. This compound features a trifluoromethyl group, which is known for enhancing biological activity and lipophilicity, making it an interesting candidate for various scientific applications. It falls under the category of carbamates, which are esters or salts of carbamic acid, characterized by the presence of the carbamate functional group.
The synthesis of 2,2,2-trifluoroethyl N-(oxolan-2-ylmethyl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with oxolan-2-ylmethylamine in the presence of a carbamoylating agent. Commonly used reagents include triethylamine as a base and dichloromethane as a solvent. The reaction is generally conducted at room temperature to optimize yield and minimize side reactions.
The molecular structure of 2,2,2-trifluoroethyl N-(oxolan-2-ylmethyl)carbamate can be depicted as follows:
Property | Value |
---|---|
Molecular Formula | CHFN O |
Molecular Weight | 227.18 g/mol |
CAS Number | 1197504-90-7 |
The chemical behavior of 2,2,2-trifluoroethyl N-(oxolan-2-ylmethyl)carbamate includes:
The specific conditions for these reactions depend on the desired products and may involve varying temperatures and catalysts.
The mechanism of action for 2,2,2-trifluoroethyl N-(oxolan-2-ylmethyl)carbamate primarily involves its interaction with biological targets:
Key physical constants such as boiling point and melting point have not been extensively documented but are expected to align with similar carbamate compounds.
The scientific uses of 2,2,2-trifluoroethyl N-(oxolan-2-ylmethyl)carbamate include:
By understanding these aspects of 2,2,2-trifluoroethyl N-(oxolan-2-ylmethyl)carbamate, researchers can explore its potential across various fields including chemistry, biology, and medicine.
Multicomponent reactions (MCRs) offer an efficient single-vessel strategy for constructing the carbamate scaffold of 2,2,2-trifluoroethyl N-(oxolan-2-ylmethyl)carbamate (molecular formula: C₈H₁₂F₃NO₃; MW: 227.18 g/mol) [2] [4]. This approach typically involves the sequential condensation of 2,2,2-trifluoroethyl chloroformate, 2-(aminomethyl)tetrahydrofuran, and a base activator. The reaction proceeds through in situ formation of an isocyanate intermediate, which undergoes nucleophilic attack by the tetrahydrofurfuryl amine component. As demonstrated in analogous carbamate syntheses, MCRs achieve atom economies exceeding 85% by eliminating intermediate isolation and purification steps [6]. The tetrahydrofuran moiety remains stable under these conditions due to its saturated ring structure, preventing unwanted ring-opening side reactions.
Key advantages of MCR strategies include:
Table 1: MCR Components for Carbamate Assembly
Reaction Component | Role | Molar Equivalents |
---|---|---|
2,2,2-Trifluoroethyl chloroformate | Electrophilic carbamate precursor | 1.0 |
2-(Aminomethyl)tetrahydrofuran | Nucleophilic amine source | 1.1 |
Triethylamine | Acid scavenger | 1.3 |
Dichloromethane | Reaction solvent | 8-10 volumes |
Lewis acid catalysts significantly enhance the nucleophilic coupling efficiency between sterically hindered amine and carbonyl components during carbamate synthesis. Indium(III) chloride (InCl₃) demonstrates particular efficacy at 20 mol% loading, increasing reaction yields by 25-40% compared to uncatalyzed reactions [6] [8]. The catalytic mechanism involves dual activation: (1) coordination with the carbonyl oxygen of trifluoroethyl chloroformate, increasing its electrophilicity, and (2) simultaneous activation of the tetrahydrofurfuryl amine nitrogen through transient imine formation. This dual activation reduces the energy barrier for the rate-determining nucleophilic attack step from ~98 kJ/mol to ~62 kJ/mol.
Comparative studies of Lewis acid catalysts reveal critical structure-activity relationships:
Table 2: Catalytic Performance in Carbamate Bond Formation
Catalyst | Loading (mol%) | Reaction Time (min) | Yield (%) | Byproduct Formation (%) |
---|---|---|---|---|
None | - | 180 | 48 | 29 |
InCl₃ | 20 | 35 | 95 | <3 |
ZnCl₂ | 20 | 120 | 60 | 18 |
Et₃N | 100 | 90 | 73 | 12 |
p-TSA | 20 | 45 | 81 | 9 |
Ultrasound irradiation (25 kHz, 250 W) revolutionizes carbamate synthesis by achieving near-quantitative yields (95%) within 20 minutes at 40°C – a 7-fold reduction in reaction time compared to conventional thermal methods [6] [8]. The acoustic cavitation phenomenon generates transient microreactors where bubble collapse produces localized temperatures >5000K and pressures >1000 bar. These extreme conditions:
Ultrasonic parameters critically influence reaction outcomes:
Comparative kinetic studies demonstrate ultrasound reduces activation energy from 76 kJ/mol to 52 kJ/mol. The technology particularly benefits reactions involving crystalline intermediates like the carbamate product, where conventional stirring creates mass transfer limitations at growing crystal surfaces.
Table 3: Ultrasound vs. Conventional Thermal Synthesis
Parameter | Ultrasound Method | Conventional Method | Improvement Factor |
---|---|---|---|
Reaction time | 20 min | 140 min | 7× |
Isolated yield | 95% | 78% | 22% absolute increase |
Solvent consumption | 5 mL/g | 18 mL/g | 72% reduction |
Energy input | 0.08 kWh/g | 0.52 kWh/g | 85% reduction |
Particle size (product) | 5-15 μm | 50-200 μm | Narrower distribution |
Solvent selection fundamentally governs reaction kinetics, product purity, and environmental impact in carbamate synthesis. Computer-aided mixture/blend design (CAMbD) methodology identifies ethanol-water (50:50 v/v) as the optimal solvent system, balancing multiple key performance indicators (KPIs) [3] [6]. This binary mixture:
Critical solvent properties were optimized through multi-objective computational modeling:
Table 4: Solvent System Performance Comparison
Solvent System | Yield (%) | E-factor | Crystallization Purity (%) | Environmental Impact Score |
---|---|---|---|---|
EtOH:H₂O (50:50) | 95 | 1.2 | 99.1 | 2.1 |
Acetonitrile | 78 | 5.8 | 95.3 | 7.6 |
THF | 72 | 8.1 | 91.2 | 8.9 |
Dichloromethane | 89 | 8.7 | 97.5 | 9.8 |
Ethyl acetate | 83 | 4.3 | 96.8 | 5.7 |
The optimized ethanol-water system exemplifies sustainable process design by eliminating halogenated solvents while enhancing crystallization efficiency. Post-reaction, simple dilution with 1 volume equivalent of water induces spontaneous crystallization at 0-5°C, achieving 99.1% purity without chromatography. This integrated approach reduces solvent consumption by 72% compared to multi-solvent processes [3] [7].